6,8-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Description
Chemical Context of Fluoroquinolone Derivatives
Fluoroquinolones, a subclass of quinolones, are renowned for their antibacterial properties, largely attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV. The introduction of fluorine atoms into the quinoline scaffold enhances bioavailability, metabolic stability, and target affinity. For instance, fluorine’s electronegativity and small atomic radius facilitate optimal van der Waals interactions with enzyme active sites, while its lipophilicity improves membrane permeability.
Table 1: Key Structural Features of Fluoroquinolones
| Feature | Role in Bioactivity | Example in 6,8-Difluoro Derivative |
|---|---|---|
| Fluorine at C6/C8 | Enhances DNA-binding affinity | Positions 6 and 8 substituted with F |
| Carboxylic Acid at C4 | Facilitates metal ion chelation | Carboxylic acid group at position 4 |
| Methyl Group at N1 | Modulates pharmacokinetic properties | Methyl substitution at position 1 |
The 6,8-difluoro derivative exemplifies these principles, with its dual fluorine atoms optimizing interactions with bacterial enzymes. Comparative studies suggest that such substitutions reduce enzymatic resistance while maintaining potency against Gram-negative and Gram-positive pathogens.
Structural Significance of Fluorine Substituents in Heterocyclic Systems
Fluorine’s unique electronic and steric properties make it a critical substituent in medicinal chemistry. In heterocyclic systems like quinolines, fluorine atoms at positions six and eight induce electron-withdrawing effects, stabilizing the aromatic ring and modulating electron density across the molecule. This stabilization is evident in the compound’s resistance to oxidative degradation, a common challenge in drug development.
The spatial arrangement of fluorine atoms also influences molecular conformation. For example, the 6,8-difluoro configuration creates a planar geometry that enhances π-π stacking interactions with DNA bases. Nuclear magnetic resonance (NMR) studies of related fluorinated quinolines reveal deshielding effects on adjacent protons, corroborating fluorine’s electron-withdrawing impact.
Synthesis Considerations
The incorporation of fluorine typically involves fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride (DAST). In the case of 6,8-difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, sequential fluorination steps are required to achieve regioselectivity, often employing protected intermediates to prevent over-fluorination.
Historical Development of Quinoline-4-Carboxylic Acid Analogues
The evolution of quinoline-4-carboxylic acids traces back to the mid-20th century, with nalidixic acid marking the first therapeutic success in 1962. Early analogues focused on optimizing antibacterial activity through modifications at positions 1, 6, and 7. The introduction of fluorine in the 1980s, as seen in ciprofloxacin, revolutionized the field by broadening antimicrobial spectra and improving pharmacokinetics.
Milestones in Quinoline-4-Carboxylic Acid Development
- 1962 : Synthesis of nalidixic acid, the first quinolone antibiotic.
- 1987 : Introduction of ciprofloxacin, a fluoroquinolone with enhanced Gram-negative coverage.
- 2012 : Development of novel fluorinated derivatives via cyclocondensation of 2-amino-5-fluorophenyl glyoxylic acid with benzoyl asetanilides.
Recent advancements, such as the cyclocondensation method reported by Makki et al. (2012), enable efficient synthesis of fluorinated quinolines using dimethylformamide (DMF) as a solvent. This approach yields 6-fluoro-2-phenyl-3-(arylamino)-oxo-quinoline-4-carboxylic acids, which serve as precursors to more complex analogues like the 6,8-difluoro derivative.
Structural Innovations Modern synthetic strategies emphasize regioselective fluorination and functionalization of the quinoline core. For instance, the use of 1-methylpiperazine as a nucleophilic agent facilitates substitution at position 7, enabling further diversification of biological activity. Such innovations underscore the dynamic interplay between synthetic chemistry and drug discovery in this field.
Properties
Molecular Formula |
C11H7F2NO3 |
|---|---|
Molecular Weight |
239.17 g/mol |
IUPAC Name |
6,8-difluoro-1-methyl-2-oxoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H7F2NO3/c1-14-9(15)4-7(11(16)17)6-2-5(12)3-8(13)10(6)14/h2-4H,1H3,(H,16,17) |
InChI Key |
VJFYEDLGURGVDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(C2=C1C(=CC(=C2)F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Fluorination: Introduction of fluorine atoms at positions 6 and 8 using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methylation: Introduction of a methyl group at position 1 using methylating agents like methyl iodide in the presence of a base.
Oxidation: Oxidation of the quinoline ring to introduce the oxo group at position 2 using oxidizing agents like potassium permanganate.
Carboxylation: Introduction of the carboxylic acid group at position 4 using carboxylating agents like carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Use of batch reactors for controlled addition of reagents and monitoring of reaction conditions.
Purification: Purification of the final product using techniques such as recrystallization, chromatography, and distillation.
Quality Control: Rigorous quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The 4-carboxylic acid group participates in classical acid-catalyzed transformations:
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic conditions (H₂SO₄ or HCl) to form methyl/ethyl esters. For example, methyl ester derivatives are precursors for further modifications in drug synthesis.
-
Amidation : Forms amides with primary/secondary amines using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide). This reaction is critical for generating biologically active analogs .
-
Decarboxylation : Heating in basic media (e.g., NaOH) removes CO₂, yielding 6,8-difluoro-1-methyl-2-oxo-1,2-dihydroquinoline. This pathway is utilized to simplify the core structure for derivatization.
Fluorine Substitution Reactions
The electron-withdrawing fluorine atoms at positions 6 and 8 enable nucleophilic aromatic substitution (NAS):
-
Hydroxylation : Reacts with hydroxide ions (KOH/EtOH) under reflux to replace fluorine with hydroxyl groups. Conditions require careful temperature control (80–100°C) to prevent side reactions.
-
Amination : Primary amines (e.g., methylamine) displace fluorine in polar aprotic solvents (DMF/DMSO) at elevated temperatures (120°C). This reaction is pivotal for introducing nitrogen-based pharmacophores .
Table 1: Fluorine Substitution Reactions
| Substituting Agent | Conditions | Product | Application |
|---|---|---|---|
| NaOH (aq.) | Reflux, 6 h | 6/8-Hydroxy derivatives | Antibacterial intermediates |
| NH₂CH₃ | DMF, 120°C, 12 h | 6/8-Methylamino derivatives | Bioactive analog synthesis |
Keto Group Reactivity
The 2-oxo group undergoes reduction and condensation:
-
Reduction : Sodium borohydride (NaBH₄) reduces the keto group to a secondary alcohol, forming 6,8-difluoro-1-methyl-2-hydroxy-1,2-dihydroquinoline-4-carboxylic acid. This product is prone to dehydration under acidic conditions .
-
Schiff Base Formation : Reacts with aromatic amines (e.g., aniline) in ethanol to form imine derivatives, which are explored for metal chelation studies.
Electrophilic Aromatic Substitution
The electron-deficient quinoline ring facilitates electrophilic attacks:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at position 5 or 7, producing intermediates for anticancer agents .
-
Halogenation : Bromine (Br₂/FeBr₃) selectively substitutes hydrogen at position 3, yielding polyhalogenated derivatives .
Table 2: Electrophilic Substitution Reactions
| Reagent | Position Substituted | Product | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 5 or 7 | 5/7-Nitroquinoline derivative | 60–75 |
| Br₂/FeBr₃ | 3 | 3-Bromo-6,8-difluoroquinoline derivative | 82 |
Stability and Reaction Optimization
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of derivatives of 6,8-difluoroquinoline compounds. For instance, in research involving synthesized compounds based on this structure, significant anticancer activity was observed against human breast cancer cell lines (MCF-7). The synthesized derivatives showed efficacy comparable to established chemotherapeutic agents such as Doxorubicin (Dox) .
Case Study: Anticancer Activity
In a study evaluating various quinoline derivatives, the synthesized compounds demonstrated:
- Method : MTT assay to assess cell viability.
- Results : Compounds derived from 6,8-difluoroquinoline exhibited strong cytotoxic effects on MCF-7 cells, indicating their potential as anticancer agents .
Synthesis of Novel Compounds
The synthesis of 6,8-difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has been explored for creating new derivatives with enhanced biological activity. The reaction pathways often involve the use of various reagents and conditions to optimize yield and purity.
Synthesis Overview
The general synthetic route includes:
- Starting Materials : Utilization of readily available quinoline derivatives.
- Reagents : Use of potassium t-butoxide and other organic solvents under controlled conditions.
- Characterization Techniques : IR spectroscopy, NMR analysis, and elemental analysis to confirm the structure and purity of the synthesized compounds .
Pharmaceutical Potential
Beyond anticancer properties, 6,8-difluoroquinoline derivatives are being investigated for their broader pharmaceutical applications. Their ability to inhibit specific enzymes or receptors in biological pathways makes them candidates for treating various diseases.
Enzyme Inhibition Studies
Preliminary studies suggest that these compounds may act as inhibitors for certain enzymes implicated in disease processes. For example:
- Target Enzymes : Kinases and phosphatases involved in cancer progression.
- Mechanism : Competitive inhibition leading to reduced cell proliferation .
Mechanism of Action
The mechanism of action of 6,8-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves:
Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.
Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The activity of quinoline derivatives depends on substituent type and position. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives
*FAR: Fluorescence Activity Ratio (measure of P-gp inhibition efficacy).
Key Observations:
Fluorine Substitution: The 6,8-difluoro substitution in the target compound significantly enhances P-gp inhibitory activity compared to non-halogenated or monohalogenated analogues (e.g., 6-bromo derivative in Table 1) . Fluorine’s electronegativity improves membrane permeability and target binding . In contrast, 1-cyclopropyl-6,7-difluoro-8-methoxy derivatives (e.g., ) exhibit antibacterial activity, highlighting how substituent positioning directs biological specificity.
Methyl vs. Bulkier Groups :
- The N1-methyl group in the target compound provides steric stabilization without hindering binding, unlike bulkier groups (e.g., benzyl in ZINHEL ), which may reduce solubility or access to hydrophobic pockets.
Ester vs. Carboxylic Acid :
Physicochemical Properties
Biological Activity
6,8-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS No. 1268148-41-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 239.17 g/mol
- Structure : The compound features a quinoline scaffold with two fluorine atoms at the 6 and 8 positions and a carboxylic acid group at the 4 position.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the quinoline structure. For instance, derivatives of 1,2-dihydroquinoline have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) cells. In one study, synthesized compounds demonstrated significant cytotoxicity compared to the reference drug Doxorubicin (Dox), indicating that modifications to the quinoline structure can enhance anticancer activity .
Table 1: Anticancer Activity of Quinoline Derivatives
Antibacterial Activity
The antibacterial properties of quinoline derivatives have also been explored. Compounds with similar structures have exhibited moderate antibacterial activity against various pathogens. The mechanism often involves inhibition of bacterial DNA synthesis or interference with metabolic pathways essential for bacterial growth .
Table 2: Antibacterial Activity of Related Compounds
The biological activity of 6,8-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is believed to stem from its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : Quinoline derivatives can inhibit enzymes involved in DNA replication and repair.
- Induction of Apoptosis : These compounds may trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Disruption of Cellular Metabolism : By interfering with metabolic pathways, quinolines can reduce the viability of bacteria and cancer cells.
Study on Anticancer Effects
A study conducted on various synthesized quinoline derivatives demonstrated their effectiveness against MCF-7 cells using the MTT assay. The results indicated that certain modifications to the structure significantly enhanced their anticancer properties .
Study on Antibacterial Effects
Another investigation focused on the antibacterial activity of related compounds against common pathogens like E. coli and S. aureus. The study revealed that some derivatives exhibited MIC values comparable to established antibiotics, suggesting their potential as new antibacterial agents .
Q & A
Q. Table 1: Key Synthetic Intermediates
| Intermediate | Synthetic Route | Key Reagents/Conditions | Reference |
|---|---|---|---|
| 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid | Oxidation of 4-methylquinoline | KMnO₄, NaOH, H₂O, reflux | |
| 7-Ethoxy-6,8-difluoro derivative | Nucleophilic substitution | EtONa, DMF, 80°C |
Q. Table 2: Analytical Parameters for Purity Testing
| Parameter | HPLC Conditions | Acceptable Criteria |
|---|---|---|
| Column | C18 (250 mm × 4.6 mm, 5 μm) | Retention time: 8.2 min |
| Mobile Phase | Acetonitrile:0.1% formic acid (40:60) | Resolution ≥ 2.0 |
| Flow Rate | 1.0 mL/min | RSD ≤ 2.0% (n=6) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
